

"spectroscopic data for 1,2,2,3-tetrachloropropane"

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Compound of Interest

Compound Name: 1,2,2,3-Tetrachloropropane

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An In-depth Technical Guide to the Spectroscopic Data of 1,2,2,3-Tetrachloropropane

This guide provides a comprehensive analysis of the spectroscopic data for **1,2,2,3-tetrachloropropane** (CAS No: 13116-53-5).^[1] Aimed at researchers and analytical scientists, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound. Our approach is grounded in field-proven insights, emphasizing the causal relationships between molecular structure and spectral output.

Introduction: The Analytical Imperative

1,2,2,3-Tetrachloropropane is a halogenated organic compound with the molecular formula $C_3H_4Cl_4$.^[1] Accurate structural confirmation is paramount for its use in chemical synthesis, environmental analysis, and drug development research. Spectroscopic techniques provide a non-destructive, detailed fingerprint of the molecule's atomic and electronic environment. This guide serves as a reference for identifying and interpreting the unique spectral signatures of **1,2,2,3-tetrachloropropane**, ensuring data integrity and confidence in experimental outcomes.

Molecular Structure and Predicted Spectral Features

The structure of **1,2,2,3-tetrachloropropane** is foundational to understanding its spectra. The molecule contains a three-carbon backbone with four chlorine substituents.

- **Asymmetry:** The molecule is chiral, possessing a stereocenter at the second carbon (C2). However, for standard spectroscopic analysis of a racemic mixture, this does not complicate the primary interpretation. The key feature is the lack of symmetry, which dictates that each carbon and each proton environment is chemically distinct.
- **Proton Environments:** There are three unique proton environments.
- **Carbon Environments:** There are three unique carbon environments.

Caption: Molecular structure of **1,2,2,3-tetrachloropropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1,2,2,3-tetrachloropropane**, both ^1H and ^{13}C NMR are essential for unambiguous identification.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.

Interpretation and Causality:

The structure dictates three distinct signals corresponding to the protons on C1, C2, and C3.

- **CH_2Cl (C1) protons:** These two protons are adjacent to a carbon bearing two chlorine atoms (C2). The high electronegativity of the chlorine atoms on C2 and the chlorine on C3 will deshield these protons, shifting their signal downfield.
- **CHCl (C2) proton:** This single proton is on a carbon atom bonded to two chlorine atoms and two carbon atoms. This environment is highly deshielded and will appear furthest downfield.
- **CH_2Cl (C3) protons:** These two protons are adjacent to a carbon with one chlorine atom (C2). They will be deshielded but likely to a lesser extent than the C1 protons.

Predicted ^1H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₂ - (on C1)	~4.0 - 4.5	Doublet	2H
-CH- (on C2)	~4.8 - 5.2	Triplet	1H
-CH ₂ - (on C3)	~3.8 - 4.2	Doublet	2H

Note: Actual spectral data is available on databases like SpectraBase.^{[1][2]} Predicted values are based on established principles of chemical shifts.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This protocol ensures high-quality, reproducible data.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **1,2,2,3-tetrachloropropane**.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of deuterated chloroform is standard for non-protic organic compounds.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (300-500 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
 - Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, well-resolved peaks. A good shim results in a symmetrical, narrow peak for the TMS signal.
- Data Acquisition:

- Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
- Apply a standard 90° pulse.
- Acquire the Free Induction Decay (FID) over a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the FID to generate the spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the signals to determine the relative ratios of protons.



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Caption: Standard workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Interpretation and Causality:

Due to the molecule's asymmetry, three distinct signals are expected.

- C1 & C3 (-CH₂Cl): These carbons are bonded to one chlorine atom and will appear in the typical range for alkyl halides. Their exact positions will differ slightly due to their proximity to the other chlorinated carbons.

- C2 (-CCl₂-): This carbon is bonded to two chlorine atoms, causing a significant downfield shift due to the strong deshielding effect.

Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C1	~50 - 60
C2	~85 - 95
C3	~45 - 55

Note: This data can be cross-referenced with entries in the SpectraBase database.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to ¹H NMR, with key differences in acquisition parameters.

- Sample Preparation: Use a more concentrated sample (20-50 mg) in the same volume of solvent due to the lower natural abundance of the ¹³C isotope.
- Instrument Setup: Same as for ¹H NMR.
- Data Acquisition:
 - Set a wider spectral width (e.g., 0-220 ppm).
 - Use a proton-decoupled pulse sequence. This is a crucial step that collapses carbon-proton coupling, resulting in a single sharp peak for each carbon environment and improving the signal-to-noise ratio.
 - A much larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus. A longer relaxation delay between pulses may also be necessary.
- Data Processing: Same as for ¹H NMR, excluding integration, which is not typically quantitative in standard ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing information about the functional groups present.

Interpretation and Causality:

The IR spectrum of **1,2,2,3-tetrachloropropane** will be dominated by vibrations associated with its carbon-hydrogen and carbon-chlorine bonds.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond Vibration	Interpretation
2950-3000	C-H stretch	Indicates the presence of sp ³ hybridized C-H bonds.
1400-1470	C-H bend	Scissoring and bending vibrations of the methylene groups.
650-850	C-Cl stretch	Strong, characteristic absorptions confirming the presence of multiple chloroalkane functional groups. The broadness and complexity in this region are expected due to the multiple, distinct C-Cl bonds.

Note: FTIR spectra for **1,2,2,3-tetrachloropropane** are available for viewing on SpectraBase, often acquired as a neat liquid.[\[1\]](#)[\[3\]](#)

Experimental Protocol: Acquiring a Neat FTIR Spectrum

- Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl or KBr) are clean. Run a background scan to subtract atmospheric CO₂ and H₂O signals.

- Sample Application:
 - For ATR: Place one drop of the neat liquid sample directly onto the ATR crystal.
 - For Salt Plates: Place one drop of the neat liquid sample onto one salt plate and gently place the second plate on top to create a thin capillary film.
- Data Acquisition: Place the sample holder in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
- Data Processing: The instrument software automatically subtracts the background from the sample scan. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of a molecule, which aids in structural confirmation.

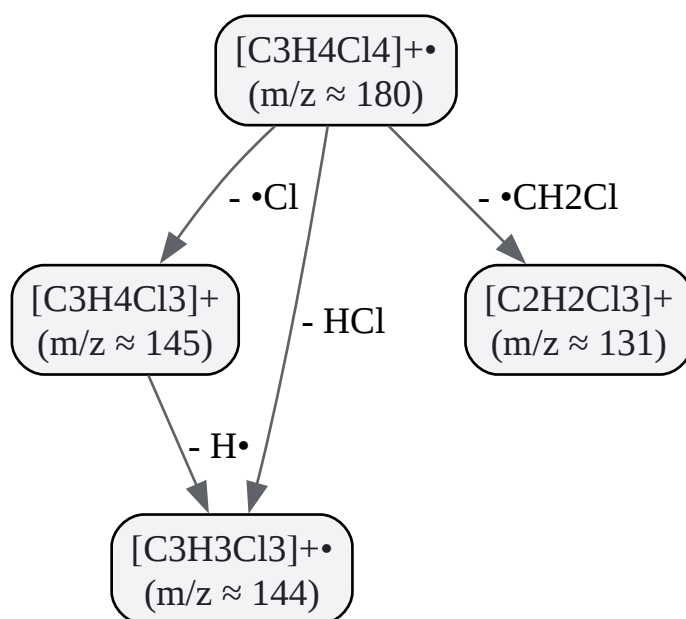
Interpretation and Causality:

- Molecular Ion (M^+): The molecular weight of **1,2,2,3-tetrachloropropane** is approximately 181.9 g/mol ^[1] Due to the presence of four chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). The presence of four chlorines will result in a cluster of peaks (M , $M+2$, $M+4$, $M+6$, $M+8$) with predictable relative intensities.
- Fragmentation: The molecule will fragment under electron ionization (EI) conditions. The most common fragmentation pathway is the loss of a chlorine atom or an HCl molecule. The stability of the resulting carbocation determines the abundance of the fragment ions.

Key Mass Spectrometry Fragments

m/z Value	Proposed Fragment	Significance
~180, 182, 184...	$[\text{C}_3\text{H}_4\text{Cl}_4]^+$	Molecular ion cluster.
~145, 147, 149...	$[\text{C}_3\text{H}_4\text{Cl}_3]^+$	Loss of a chlorine radical ($\cdot\text{Cl}$). This is often a prominent peak.
~109, 111...	$[\text{C}_3\text{H}_4\text{Cl}_2]^+$	Loss of a second chlorine radical.
~96, 98...	$[\text{C}_2\text{H}_3\text{Cl}_2]^+$	Cleavage of a C-C bond with loss of CH_2Cl .

Note: GC-MS data for this compound is available in public databases, which can be used to confirm these fragmentation patterns.[\[1\]](#)[\[4\]](#)



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Caption: Plausible fragmentation pathways for **1,2,2,3-tetrachloropropane** in EI-MS.

Experimental Protocol: Acquiring a GC-MS Spectrum

This protocol is ideal for separating the compound from any potential impurities before mass analysis.

- **Sample Preparation:** Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or hexane.
- **GC Setup:**
 - Install a suitable capillary column (e.g., a non-polar DB-5ms).
 - Set the injector temperature to ~250°C and the transfer line to the MS to ~280°C.
 - Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) at a rate of 10-15°C/min. This ensures separation of components based on boiling point.
- **MS Setup:**
 - Set the ion source to electron ionization (EI) at 70 eV. This is the standard energy for creating reproducible fragmentation patterns.
 - Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 40-300).
- **Data Acquisition:** Inject a small volume (1 µL) of the sample into the GC. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- **Data Analysis:** Identify the peak corresponding to **1,2,2,3-tetrachloropropane** in the TIC. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions. Compare the spectrum to a reference library like NIST for confirmation.^[5]

Conclusion

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of **1,2,2,3-tetrachloropropane**. The ¹H and ¹³C NMR spectra confirm the unique carbon-hydrogen framework, IR spectroscopy identifies the key C-H and C-Cl functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. Adherence to the standardized protocols described

herein ensures the generation of high-fidelity data, which is indispensable for any scientific or developmental application of this compound.

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